DAOS

Beschreibung

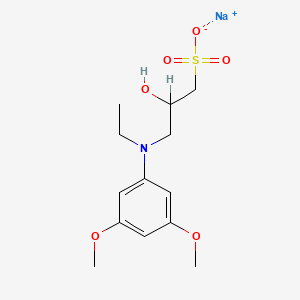

Eigenschaften

CAS-Nummer |

83777-30-4 |

|---|---|

Molekularformel |

C13H21NO6S |

Molekulargewicht |

319.38 g/mol |

IUPAC-Name |

3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonic acid |

InChI |

InChI=1S/C13H21NO6S/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18) |

InChI-Schlüssel |

BTIDJAQNJLWPTI-UHFFFAOYSA-N |

Isomerische SMILES |

CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |

Kanonische SMILES |

CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |

Piktogramme |

Irritant |

Synonyme |

2-DAOS N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Technical Guide to DAOS: A Chromogenic Substrate for Peroxidase-Based Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), a highly sensitive and water-soluble chromogenic substrate. Its primary application lies in the enzymatic determination of hydrogen peroxide (H₂O₂), which serves as a cornerstone for the quantitative analysis of a multitude of analytes in clinical diagnostics and biochemical research.

Core Principles and Chemical Properties

This compound is a member of the Trinder's reagents, a class of aniline (B41778) derivatives that yield intensely colored dyes upon oxidative coupling.[1][2][3] The cornerstone of its utility is the peroxidase-catalyzed reaction between this compound and a coupling agent, typically 4-aminoantipyrine (B1666024) (4-AAP), in the presence of hydrogen peroxide.[3][4] This reaction produces a stable, water-soluble quinone-imine dye with a distinct blue or purple color, the intensity of which is directly proportional to the initial concentration of H₂O₂.

The high water solubility and stability of this compound, coupled with the high molar absorptivity of the resulting dye, contribute to the sensitivity and accuracy of assays employing this substrate.[4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Full Chemical Name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | [4] |

| CAS Number | 83777-30-4 | [1][4] |

| Molecular Formula | C₁₃H₂₀NNaO₆S | [4] |

| Molecular Weight | 341.36 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [4] |

| Water Solubility | > 50 mg/mL | [4] |

| Storage Conditions | 0-5°C, protected from light and moisture | [4] |

The Signaling Pathway: Enzymatic Cascade for Analyte Quantification

The versatility of this compound as a chromogenic substrate stems from its ability to be integrated into various enzymatic pathways that generate hydrogen peroxide. By coupling the activity of specific oxidases to the this compound/4-AAP/peroxidase system, a wide range of analytes can be accurately quantified.

Caption: General signaling pathway for analyte quantification using this compound.

Quantitative Data Summary

The quantitative performance of this compound-based assays is critical for their application in research and clinical settings. The key parameters are the maximum absorption wavelength (λmax) and the molar absorptivity (ε) of the final colored product.

Table 2: Spectrophotometric Properties of the this compound-derived Chromogen

| Parameter | Value | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 591.7 nm | [5] |

| Molar Absorptivity (ε) | 1.7 x 10⁴ L·mol⁻¹·cm⁻¹ | [5] |

| Typical Measurement Wavelength Range | 590 - 600 nm | [2][7] |

Experimental Protocols

The following sections provide detailed methodologies for the quantification of key analytes using this compound as the chromogenic substrate. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample types.

General Reagent Preparation

-

Buffer: Phosphate buffer (50-100 mM, pH 6.5-7.5) is commonly used. The optimal pH should be determined for the specific enzyme system.

-

This compound Stock Solution: Prepare a 10-20 mM stock solution in deionized water. Store protected from light at 2-8°C.

-

4-AAP Stock Solution: Prepare a 10-20 mM stock solution in deionized water. Store protected from light at 2-8°C.

-

Peroxidase (POD) Stock Solution: Prepare a stock solution of 100-500 U/mL in buffer. Store at 2-8°C.

Glucose Assay

This assay is based on the glucose oxidase-catalyzed oxidation of glucose to gluconic acid and hydrogen peroxide.

Experimental Workflow Diagram

Caption: Experimental workflow for a typical this compound-based glucose assay.

Methodology:

-

Prepare the Glucose Working Reagent:

-

To the appropriate buffer, add glucose oxidase (GOD, e.g., 10 U/mL), peroxidase (POD, e.g., 1 U/mL), 4-aminoantipyrine (e.g., 0.5 mM), and this compound (e.g., 0.5 mM). The final concentrations may require optimization.

-

-

Sample and Standard Preparation:

-

Prepare a series of glucose standards of known concentrations in the appropriate buffer or a matrix that mimics the sample.

-

Dilute samples as necessary to fall within the linear range of the assay.

-

-

Assay Procedure (Microplate Format):

-

Pipette 2-5 µL of each standard and sample into the wells of a 96-well microplate.

-

Add 200 µL of the Glucose Working Reagent to each well.

-

Mix gently and incubate at 37°C for 5-10 minutes.

-

Measure the absorbance at approximately 600 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (reagent without glucose) from all readings.

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the glucose concentration in the samples by interpolating their absorbance values from the standard curve.

-

Cholesterol Assay

This assay measures total cholesterol after enzymatic hydrolysis of cholesterol esters by cholesterol esterase, followed by the oxidation of free cholesterol by cholesterol oxidase to produce H₂O₂.[7][8]

Methodology:

-

Prepare the Cholesterol Working Reagent:

-

To the appropriate buffer, add cholesterol esterase (e.g., 0.2 U/mL), cholesterol oxidase (e.g., 0.1 U/mL), peroxidase (POD, e.g., 1 U/mL), 4-aminoantipyrine (e.g., 0.5 mM), and this compound (e.g., 0.5 mM).

-

-

Sample and Standard Preparation:

-

Prepare cholesterol standards of known concentrations.

-

Dilute serum or other biological samples as required.

-

-

Assay Procedure (Microplate Format):

-

Data Analysis:

-

Follow the same procedure as described for the glucose assay to calculate the cholesterol concentration.

-

Triglyceride Assay

This assay involves the hydrolysis of triglycerides to glycerol (B35011) and free fatty acids by lipase (B570770). The glycerol is then phosphorylated by glycerol kinase and subsequently oxidized by glycerol-3-phosphate oxidase to produce H₂O₂.[2]

Methodology:

-

Prepare the Triglyceride Working Reagent:

-

To the appropriate buffer, add lipoprotein lipase (LPL), glycerol kinase (GK), glycerol-3-phosphate oxidase (GPO), ATP, peroxidase (POD), 4-aminoantipyrine (4-AAP), and this compound. Specific enzyme concentrations can be found in commercially available kits.

-

-

Sample and Standard Preparation:

-

Prepare triglyceride standards of known concentrations.

-

Use serum or plasma samples, diluted if necessary.

-

-

Assay Procedure (Microplate Format):

-

Data Analysis:

-

Calculate the triglyceride concentration using a standard curve as previously described.

-

Conclusion

This compound is a robust and versatile chromogenic substrate that enables sensitive and reliable quantification of a wide array of biologically significant molecules. Its favorable chemical and physical properties, combined with its integration into various enzymatic cascades, make it an indispensable tool for researchers, scientists, and professionals in the field of drug development and clinical diagnostics. The provided protocols and technical data serve as a comprehensive resource for the successful implementation of this compound-based assays.

References

- 1. Good Quality this compound 83777-30-4 Chromogenic Substrate Purity Higher Than 99 - Good Quality this compound and Chromogenic Substrate [deshengbio.en.made-in-china.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. This compound Chromogen Substrate Manufacturer China, CAS 83777-30-4 | New Desheng [hbdsbio.com]

- 4. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (83777-30-4) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Ethyl-N-(2-Hydroxy-3-sulfopropyl)-3,5-Dimethoxyanilin Natriumsalz | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cholesterol Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The Core Principle of DAOS Reagent in Enzymatic Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), a highly sensitive and stable chromogenic substrate used in a variety of enzymatic assays. Its superior water solubility and the high molar absorptivity of its final colored product make it an invaluable tool in clinical diagnostics and drug development.

The Fundamental Principle: The Trinder Reaction

The utility of this compound is rooted in the Trinder reaction, a widely used method for the colorimetric determination of hydrogen peroxide (H₂O₂). In this reaction, this compound acts as a hydrogen donor, coupling with 4-aminoantipyrine (B1666024) (4-AAP) in an oxidative process catalyzed by peroxidase (POD). This reaction yields a stable, water-soluble purple quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample.

The reaction can be summarized as follows:

H₂O₂ + 4-AAP + this compound ---(Peroxidase)--> Purple Quinoneimine Dye + H₂O

This principle is ingeniously applied to a multitude of enzymatic assays where the analyte of interest is a substrate for an oxidase enzyme. These oxidases specifically catalyze the oxidation of their respective substrates, producing a stoichiometric amount of hydrogen peroxide. This H₂O₂ then drives the color-forming Trinder reaction, effectively linking the concentration of the analyte to the intensity of the purple dye.

Applications in Key Enzymatic Assays

The this compound-based Trinder reaction is a cornerstone of several common clinical chemistry assays. Below are the principles and methodologies for the determination of three key analytes: cholesterol, glucose, and uric acid.

Cholesterol Assay

In cholesterol assays, the initial step involves the enzymatic hydrolysis of cholesterol esters to free cholesterol by cholesterol esterase (CHE). Subsequently, cholesterol oxidase (COD) catalyzes the oxidation of total cholesterol, producing cholest-4-en-3-one and hydrogen peroxide. The generated H₂O₂ then reacts with this compound and 4-AAP in the presence of peroxidase to form the colored product.[1][2]

Glucose Assay

The determination of glucose follows a similar enzymatic cascade. Glucose oxidase (GOD) specifically catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The resulting H₂O₂ is then quantified using the this compound and 4-AAP colorimetric system. A key advantage of using this compound in glucose assays is that the resulting chromogen's maximum absorption is at a higher wavelength (around 592 nm), which minimizes interference from common blood components like bilirubin (B190676).[1]

Uric Acid Assay

For uric acid determination, the enzyme uricase is employed to catalyze the oxidation of uric acid to allantoin, carbon dioxide, and hydrogen peroxide. The subsequent reaction of H₂O₂ with this compound and 4-AAP, catalyzed by peroxidase, allows for the colorimetric quantification of uric acid.

Quantitative Data Summary

The performance of this compound-based enzymatic assays is characterized by their sensitivity, linearity, and low limits of detection and quantification. The following tables summarize key quantitative parameters for cholesterol, glucose, and uric acid assays utilizing the this compound reagent.

| Parameter | Cholesterol Assay with this compound | Reference |

| Linear Range | 0 - 15 mmol/L | [1] |

| Sensitivity | 0.070 A/mmol/L | [1] |

| Limit of Detection (LOD) | 0.03 mmol/L | [1] |

| Limit of Quantification (LOQ) | 0.09 mmol/L | [1] |

| Wavelength of Max. Absorbance | ~592 nm | [1] |

| Parameter | Glucose Assay with this compound | Reference |

| Linear Range | 1 - 20 mmol/L | [1] |

| Recovery | 96.3% - 97.7% | [1] |

| Wavelength of Max. Absorbance | ~592 nm | [1] |

| Parameter | Uric Acid Assay (Trinder-type) | Reference(s) |

| Linear Range | Up to 20 mg/dL | |

| Wavelength of Max. Absorbance | ~520 - 550 nm |

Detailed Experimental Protocols

The following are representative protocols for the enzymatic determination of cholesterol, glucose, and uric acid using the this compound reagent. Note that specific reagent concentrations and incubation times may vary between different commercial kits and optimized laboratory procedures.

Cholesterol Assay Protocol

-

Reagent Preparation:

-

Working Reagent: Prepare a solution containing:

-

PIPES Buffer (e.g., 100 mmol/L, pH 7.0)

-

Phenol (e.g., 1 g/L)

-

4-Aminoantipyrine (e.g., 0.5 mmol/L)

-

This compound

-

Cholesterol Esterase (CHE) (e.g., ≥ 150 U/L)

-

Cholesterol Oxidase (COD) (e.g., ≥ 100 U/L)

-

Peroxidase (POD) (e.g., ≥ 500 U/L)

-

-

Standard: Cholesterol standard (e.g., 200 mg/dL)

-

-

Assay Procedure:

-

Pipette 1000 µL of the Working Reagent into a cuvette.

-

Add 10 µL of the sample (serum or plasma) or standard.

-

Mix and incubate for 5 minutes at 37°C.

-

Measure the absorbance at approximately 592 nm against a reagent blank.

-

-

Calculation:

-

Cholesterol Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

-

Glucose Assay Protocol

-

Reagent Preparation:

-

Working Reagent: Prepare a solution containing:

-

Phosphate Buffer (e.g., 100 mmol/L, pH 7.4)

-

This compound

-

4-Aminoantipyrine

-

Glucose Oxidase (GOD)

-

Peroxidase (POD)

-

-

Standard: Glucose standard of a known concentration.

-

-

Assay Procedure:

-

Pipette 1.0 mL of the Working Reagent into a test tube.

-

Add 10 µL of the sample (serum or plasma) or standard.

-

Mix and incubate for 10 minutes at 37°C.

-

Measure the absorbance at approximately 592 nm against a reagent blank.

-

-

Calculation:

-

Glucose Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

-

Uric Acid Assay Protocol

-

Reagent Preparation:

-

Working Reagent: Prepare a solution containing:

-

Good's Buffer (e.g., 100 mmol/L, pH 7.8)

-

This compound

-

4-Aminoantipyrine (e.g., 0.5 mmol/L)

-

Uricase (e.g., ≥ 25 IU/L)

-

Peroxidase (POD) (e.g., ≥ 140 IU/L)

-

-

Standard: Uric acid standard (e.g., 6 mg/dL)

-

-

Assay Procedure:

-

Pipette 1000 µL of the Working Reagent into a cuvette.

-

Add 25 µL of the sample (serum or urine) or standard.

-

Mix and incubate for 5 minutes at 37°C.

-

Measure the absorbance at approximately 550 nm against a reagent blank.

-

-

Calculation:

-

Uric Acid Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

-

Visualizing the Core Principle and Workflow

To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: General signaling pathway of this compound-based enzymatic assays.

Caption: General experimental workflow for this compound-based enzymatic assays.

Advantages and Considerations of this compound

The use of this compound as a chromogenic substrate in enzymatic assays offers several distinct advantages:

-

High Sensitivity: The resulting quinoneimine dye has a high molar extinction coefficient, leading to greater sensitivity in measurements.

-

Good Water Solubility: this compound is readily soluble in aqueous buffers, simplifying reagent preparation.

-

Strong Stability: The reagent itself and the final colored product exhibit good stability, allowing for more consistent and reproducible results.[2][3]

-

Reduced Interference: The higher absorption wavelength of the this compound-derived chromogen minimizes interference from endogenous substances in biological samples, such as bilirubin and hemoglobin.[1]

Despite its advantages, it is crucial to be aware of potential interfering substances that can affect the accuracy of Trinder-based assays. These include reducing agents like ascorbic acid and certain drugs that can react with hydrogen peroxide, leading to falsely low results. Therefore, proper sample handling and consideration of the patient's medication history are important for accurate diagnostic testing.

References

- 1. researchgate.net [researchgate.net]

- 2. The New Trinderâs reagent this compound detection road and "stumbling block" [vacutaineradditives.com]

- 3. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

DAOS Substrate for Hydrogen Peroxide Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, commonly known as DAOS, is a highly water-soluble aniline (B41778) derivative that serves as a chromogenic substrate in enzymatic assays. As a member of the Trinder's reagents, this compound is extensively used in the quantitative determination of hydrogen peroxide (H₂O₂) in various biochemical and clinical applications. Its utility lies in its participation in a highly sensitive and specific colorimetric reaction catalyzed by peroxidase. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in hydrogen peroxide detection.

This compound is particularly valuable in coupled enzyme assays where the activity of a hydrogen peroxide-producing enzyme, such as diamine oxidase (DAO), is determined by quantifying the H₂O₂ generated. The high water solubility and stability of this compound make it an excellent choice for a wide range of assay conditions, including those in automated clinical chemistry analyzers.

Chemical and Physical Properties of this compound

This compound is a white to off-white crystalline powder with excellent solubility in water. Its chemical structure is designed to facilitate the oxidative coupling reaction while the sulfopropyl group enhances its aqueous solubility.

| Property | Value | Reference |

| CAS Number | 83777-30-4 | |

| Molecular Formula | C₁₃H₂₀NNaO₆S | |

| Molecular Weight | 341.36 g/mol | |

| Appearance | White to off-white powder | |

| Storage | 2-8°C, protected from light |

Principle of Hydrogen Peroxide Detection

The detection of hydrogen peroxide using this compound is based on the Trinder reaction, an oxidative coupling reaction catalyzed by horseradish peroxidase (HRP). In the presence of HRP, hydrogen peroxide oxidizes this compound, which then couples with a coupling agent, most commonly 4-aminoantipyrine (B1666024) (4-AAP), to form a stable, water-soluble purple quinone-imine dye. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample. The reaction can be monitored spectrophotometrically, with the quinone-imine dye exhibiting a maximum absorbance at approximately 555 nm.

Signaling Pathway of the this compound-based H₂O₂ Detection Reaction

Caption: Oxidative coupling of this compound and 4-AAP catalyzed by HRP in the presence of H₂O₂.

Experimental Protocols

General Assay for Hydrogen Peroxide Quantification

This protocol provides a general method for the direct measurement of hydrogen peroxide using the this compound substrate.

Materials:

-

This compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt)

-

4-Aminoantipyrine (4-AAP)

-

Horseradish Peroxidase (HRP), Type VI, ~250-330 units/mg solid

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Phosphate (B84403) Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Spectrophotometer or microplate reader

Reagent Preparation:

-

Phosphate Buffer (100 mM, pH 7.4): Prepare a solution of 100 mM sodium phosphate and adjust the pH to 7.4.

-

This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the phosphate buffer. Store protected from light at 2-8°C.

-

4-AAP Stock Solution (20 mM): Dissolve an appropriate amount of 4-AAP in the phosphate buffer. Store protected from light at 2-8°C.

-

HRP Stock Solution (1 mg/mL): Dissolve HRP in the phosphate buffer. Prepare fresh daily.

-

Working Reagent: Prepare a working reagent by mixing the stock solutions in the phosphate buffer to achieve final concentrations of:

-

1 mM this compound

-

0.5 mM 4-AAP

-

5 units/mL HRP

-

This working reagent should be prepared fresh and protected from light.

-

-

Hydrogen Peroxide Standards: Prepare a series of H₂O₂ standards (e.g., 0-100 µM) by diluting a stock solution of H₂O₂ in the phosphate buffer. The concentration of the stock solution should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

Assay Procedure:

-

Pipette 50 µL of each hydrogen peroxide standard or sample into separate wells of a 96-well microplate.

-

Add 150 µL of the Working Reagent to each well.

-

Incubate the plate at room temperature (20-25°C) for 15-30 minutes, protected from light.

-

Measure the absorbance at 555 nm using a microplate reader.

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the hydrogen peroxide concentration in the samples from the standard curve.

Assay for Diamine Oxidase (DAO) Activity

This protocol describes the measurement of DAO activity by quantifying the H₂O₂ produced from the enzymatic oxidation of a substrate, such as putrescine.

Materials:

-

All materials from the general H₂O₂ assay

-

Diamine Oxidase (DAO) enzyme source (e.g., purified enzyme, cell lysate, or serum sample)

-

Putrescine dihydrochloride (B599025) (or other suitable DAO substrate)

Reagent Preparation:

-

DAO Substrate Solution (e.g., 10 mM Putrescine): Dissolve putrescine dihydrochloride in the phosphate buffer.

-

Detection Reagent: Prepare a detection reagent containing:

-

1 mM this compound

-

0.5 mM 4-AAP

-

5 units/mL HRP

-

in 100 mM phosphate buffer, pH 7.4.

-

Assay Procedure:

-

Pipette 20 µL of the DAO enzyme source into the wells of a 96-well microplate.

-

Add 160 µL of the Detection Reagent to each well.

-

To initiate the reaction, add 20 µL of the DAO Substrate Solution to each well. For a blank control, add 20 µL of phosphate buffer instead of the substrate.

-

Immediately start monitoring the increase in absorbance at 555 nm over time (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

DAO activity can be calculated using the molar extinction coefficient of the quinone-imine dye and the stoichiometry of the reaction.

Quantitative Data and Performance

The performance of the this compound substrate in hydrogen peroxide detection is characterized by its sensitivity, linearity, and the molar absorptivity of the resulting dye.

| Parameter | Typical Value | Notes |

| Wavelength of Max. Absorbance (λmax) | ~555 nm | For the quinone-imine dye formed from this compound and 4-AAP. |

| Molar Extinction Coefficient (ε) | 25,000 - 35,000 M⁻¹cm⁻¹ | This value can vary depending on the exact buffer conditions and pH. |

| Detection Limit | 0.1 - 1 µM H₂O₂ | Dependent on assay conditions and instrumentation. |

| Linear Range | ~1 - 100 µM H₂O₂ | Can be adjusted by varying reagent concentrations. |

| Optimal pH | 6.5 - 7.5 | The peroxidase enzyme activity is optimal in this range. |

Comparison with Other Chromogenic Substrates

This compound offers several advantages over other commonly used chromogenic substrates for HRP.

| Substrate | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Advantages | Key Disadvantages |

| This compound | ~555 | 25,000 - 35,000 | High water solubility, stable end-product, good sensitivity. | Less commonly cited than TMB. |

| TMB | 652 (blue), 450 (yellow, after stop) | 39,000 (blue), 59,000 (yellow) | Highest sensitivity, widely used. | Insoluble product in some forms, requires a stop solution for endpoint assays. |

| OPD | 492 (orange-brown) | 11,000 | Good sensitivity. | Potential mutagen, light sensitive. |

| ABTS | 415 (green) | 36,000 | Soluble product, wide dynamic range. | Lower sensitivity compared to TMB. |

Experimental Workflow and Signaling Pathways

Workflow for Measuring DAO Activity in Serum

The following diagram illustrates the workflow for determining the activity of diamine oxidase (DAO) in a serum sample using the this compound substrate. This is a common application in clinical diagnostics, for example, in the investigation of histamine (B1213489) intolerance.

Caption: Workflow for the determination of Diamine Oxidase (DAO) activity in a serum sample.

Conclusion

This compound is a robust and sensitive chromogenic substrate for the quantification of hydrogen peroxide in a multitude of research and diagnostic settings. Its high water solubility, stable end-product, and good sensitivity make it a valuable tool, particularly for coupled enzymatic assays. This guide has provided the fundamental principles, detailed protocols, and comparative data to enable researchers, scientists, and drug development professionals to effectively implement this compound-based assays in their work. The provided workflows and diagrams offer a clear visual representation of the underlying processes, facilitating a deeper understanding and practical application of this versatile substrate.

Diamine Oxidase (DAO) in Clinical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamine oxidase (DAO), also known as histaminase, is a critical enzyme in the metabolism of histamine (B1213489) and other biogenic amines. Primarily located in the small intestine, kidneys, and placenta, DAO plays a pivotal role in maintaining histamine homeostasis, particularly by degrading histamine ingested from food sources.[1][2] Deficiencies in DAO activity have been linked to a condition known as histamine intolerance, which manifests with a wide array of symptoms mimicking allergic reactions. This guide provides a comprehensive technical overview of DAO, including its biochemical function, clinical significance, detailed experimental protocols for its measurement, and its role in various physiological and pathological states.

Introduction to Diamine Oxidase (DAO)

DAO (EC 1.4.3.22), encoded by the AOC1 gene, is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, converting them into aldehydes, ammonia, and hydrogen peroxide.[1][3] Its primary substrate in the context of clinical chemistry is histamine, a biogenic amine involved in allergic responses, gastric acid secretion, and neurotransmission.[2]

Unlike histamine N-methyltransferase (HNMT), which metabolizes histamine intracellularly, DAO acts extracellularly, primarily in the gastrointestinal tract.[1][4] This makes it the first line of defense against histamine absorbed from the diet.[2]

Clinical Significance of DAO

Reduced DAO activity can lead to an accumulation of histamine in the body, resulting in histamine intolerance. This condition is characterized by a wide range of non-specific symptoms, often affecting the gastrointestinal, nervous, cardiovascular, and dermatological systems.[5][6]

Common Symptoms Associated with DAO Deficiency:

-

Gastrointestinal: Bloating, abdominal pain, diarrhea, and constipation.[7]

-

Neurological: Headaches and migraines.[6]

-

Dermatological: Urticaria (hives) and flushing.[8]

-

Cardiovascular: Tachycardia (rapid heart rate) and hypotension.[5]

-

Respiratory: Nasal congestion and sneezing.[5]

Beyond histamine intolerance, DAO levels are also investigated as a potential biomarker for the integrity of the intestinal mucosa and have been studied in the context of pregnancy, where levels significantly increase.[9]

Quantitative Data on DAO Activity

The measurement of DAO activity in serum or plasma is a key diagnostic tool for histamine intolerance. Activity is often reported in Histamine Degrading Units per milliliter (HDU/mL) or Units per milliliter (U/mL).

| Parameter | Value | Reference |

| Normal DAO Activity | > 80 HDU/mL | [1][10] |

| Borderline/Reduced DAO Activity | 40 - 80 HDU/mL | [1][10] |

| Highly Reduced DAO Activity (indicative of DAO deficiency) | < 40 HDU/mL | [1][10] |

| DAO Activity in Patients with Histamine Intolerance Symptoms (Mean ± SD) | 7.04 ± 6.90 U/mL | [6][11] |

| DAO Activity in Healthy Controls (Mean ± SD) | 39.50 ± 18.16 U/mL | [6][11] |

| DAO Activity in Migraine Patients (Mean ± SD) | 64.5 ± 33.5 HDU/mL | |

| DAO Activity in Healthy Volunteers (Mean ± SD) | 91.9 ± 44.3 HDU/mL | |

| DAO Activity in Patients with Celiac Disease and Ulcerative Colitis | Significantly lower than in healthy patients. | [7] |

Signaling and Metabolic Pathways

Histamine Metabolism

Histamine is primarily metabolized through two distinct pathways: one mediated by DAO and the other by HNMT. The DAO pathway is crucial for the degradation of extracellular histamine, particularly from dietary sources.

Figure 1: Simplified overview of the two primary histamine metabolism pathways.

Experimental Protocols

Accurate measurement of DAO activity is crucial for clinical diagnosis and research. Several methods are available, each with its own advantages and limitations.

Sample Preparation (Serum)

-

Collect whole blood in a serum separator tube.

-

Allow the blood to clot at room temperature for 30 minutes to 2 hours, or overnight at 4°C.

-

Centrifuge at 1,000 x g for 10-15 minutes.[12]

-

Carefully collect the serum supernatant.

-

Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]

Colorimetric Assay for DAO Activity

This method is based on the DAO-catalyzed oxidation of a substrate (e.g., cadaverine (B124047) or putrescine), which produces hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the DAO activity.

Materials:

-

Substrate solution (e.g., 30 mM cadaverine in 25 mM PIPES buffer, pH 7.2, with 0.5% Triton X-100).[5][13]

-

Color solution (e.g., 100 µM DA-67, 6 U/mL peroxidase, and 5 U/mL ascorbate (B8700270) oxidase in 25 mM MES buffer, pH 5.4, with 0.5% Triton X-100).[5][13]

-

Stop solution (e.g., 30 mM sodium diethyldithiocarbamate).[5][13]

-

Spectrophotometer.

Procedure:

-

Pre-incubate 1.5 mL of the substrate solution at 37°C for 5 minutes.[5][13]

-

Add 400 µL of the serum sample to the pre-incubated substrate solution.[5][13]

-

Add 1.5 mL of the color solution and incubate at 37°C for 1 hour.[5][13]

-

Add 50 µL of the stop solution to terminate the reaction.[5][13]

-

Calculate DAO activity based on a standard curve prepared with known concentrations of DAO.

Figure 2: General workflow for a colorimetric DAO activity assay.

Enzyme-Linked Immunosorbent Assay (ELISA) for DAO Concentration

ELISA kits are commercially available for the quantitative determination of DAO protein concentration in serum and plasma. These assays typically utilize a sandwich ELISA format.

General Principle:

-

A microtiter plate is pre-coated with a capture antibody specific for DAO.

-

Standards and samples are added to the wells, and the DAO present binds to the capture antibody.

-

A biotin-conjugated detection antibody specific for DAO is added, which binds to the captured DAO.

-

Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

-

The concentration of DAO is determined by comparison to a standard curve.

Simplified Protocol (based on a typical kit):

-

Prepare all reagents, standards, and samples as per the kit instructions.

-

Add 100 µL of standard or sample to each well. Incubate for 1-2 hours at 37°C.[9][14]

-

Aspirate and add 100 µL of biotin-conjugated detection antibody. Incubate for 1 hour at 37°C.[14]

-

Aspirate and wash the wells multiple times with wash buffer.

-

Add 100 µL of HRP-avidin solution. Incubate for 1 hour at 37°C.[14]

-

Aspirate and wash the wells.

-

Add 90 µL of TMB substrate. Incubate for 15-30 minutes at 37°C in the dark.[14]

-

Add 50 µL of stop solution.

-

Read the absorbance at 450 nm within 5 minutes.[14]

References

- 1. Testing for Diamine Oxidase Levels: What You Need to Know - Creative Enzymes [creative-enzymes.com]

- 2. The Use of DAO as a Marker for Histamine Intolerance: Measurements and Determinants in a Large Random Population-Based Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adrianaduelo.com [adrianaduelo.com]

- 4. seebeyondshop.com [seebeyondshop.com]

- 5. repositorio.uchile.cl [repositorio.uchile.cl]

- 6. adrianaduelo.com [adrianaduelo.com]

- 7. Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review [mdpi.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. cloud-clone.com [cloud-clone.com]

- 10. medicinabiologica.es [medicinabiologica.es]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cosmobiousa.com [cosmobiousa.com]

An In-depth Technical Guide to DAOS: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), a highly sensitive and water-soluble chromogenic probe. This compound is a key component in many diagnostic and biochemical assays due to its reactivity in peroxidase-mediated reactions.

Chemical Structure and Properties

This compound is an aniline (B41778) derivative belonging to the class of compounds known as Trinder's reagents.[1][2] Its high water solubility and stability make it an ideal reagent for various aqueous-based biochemical assays.[3]

Chemical Structure:

-

Systematic Name: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt[1]

-

CAS Number: 83777-30-4[1]

-

Molecular Formula: C₁₃H₂₀NNaO₆S[1]

-

Appearance: White to slightly blue solid powder[4]

The structure consists of a dimethoxyaniline core functionalized with an N-ethyl group and an N-(2-hydroxy-3-sulfopropyl) group, which confers its high water solubility.

| Property | Value | Reference |

| CAS Number | 83777-30-4 | [1] |

| Molecular Weight | 341.36 g/mol | [1][5] |

| Molecular Formula | C₁₃H₂₀NNaO₆S | [1] |

| Appearance | White solid powder | [3] |

| Solubility | High water solubility | [3] |

| Storage | Store at 0-5°C in a dry, dark place | [4][6] |

Reactivity and Core Mechanism: The Trinder Reaction

The primary reactivity of this compound is its participation in the Trinder reaction, an oxidative coupling reaction used for the colorimetric determination of hydrogen peroxide (H₂O₂).[7] This reaction is fundamental to assays for numerous analytes that can be made to produce H₂O₂ in a preceding enzymatic reaction.

In the presence of a peroxidase, such as horseradish peroxidase (HRP), H₂O₂ oxidizes this compound, which then couples with another chromogen, typically 4-aminoantipyrine (B1666024) (4-AAP), to form a stable, colored quinoneimine dye.[3][6] The intensity of the resulting color is directly proportional to the initial concentration of H₂O₂, and by extension, the analyte of interest.[7] The color is typically measured spectrophotometrically at wavelengths around 505-540 nm.[7]

Applications in Biochemical Assays

This compound is a versatile reagent used in the quantitative determination of various clinically significant analytes. The general workflow involves an initial enzyme-catalyzed reaction that generates H₂O₂, followed by the this compound-based colorimetric detection of the produced H₂O₂.

Common Applications:

-

Blood Glucose: Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂.[3]

-

Total Cholesterol: Cholesterol esterase hydrolyzes cholesterol esters, and the resulting cholesterol is oxidized by cholesterol oxidase to produce H₂O₂.[6]

-

Triglycerides: Lipoprotein lipase (B570770) hydrolyzes triglycerides to glycerol (B35011) and fatty acids. The glycerol is then phosphorylated and oxidized by glycerol-3-phosphate oxidase to generate H₂O₂.[3][6]

-

High-Density Lipoprotein (HDL): this compound is used in dual-reagent systems that selectively measure HDL-cholesterol after masking other lipoproteins.[3][6]

Experimental Protocols

The following provides a generalized methodology for the determination of an analyte (e.g., glucose) using a this compound-based Trinder reaction. Concentrations and incubation times may need optimization depending on the specific application and reagents used.

A. Reagent Preparation

-

Buffer Solution: Prepare a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).

-

Analyte Standard Solutions: Prepare a series of standard solutions of the analyte (e.g., glucose) of known concentrations in the buffer solution.

-

Color Reagent Stock:

-

Dissolve this compound and 4-aminoantipyrine (4-AAP) in the buffer solution.

-

Note: The final concentrations in the reaction mixture are typically in the millimolar range.

-

-

Enzyme Solution:

-

Dissolve the specific oxidase (e.g., glucose oxidase) and horseradish peroxidase (HRP) in the buffer solution.

-

-

Working Reagent: Combine the Color Reagent Stock and the Enzyme Solution. This reagent should be protected from light and can be stable for a limited time.

B. Assay Procedure

-

Pipetting: To a 96-well microplate, add a small volume (e.g., 10 µL) of the sample, standards, and a buffer blank to their respective wells.

-

Reaction Initiation: Add a larger volume (e.g., 200 µL) of the Working Reagent to all wells to start the reaction.

-

Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow for complete color development.

-

Measurement: Measure the absorbance of each well using a microplate reader at the wavelength of maximum absorbance (λmax) for the formed quinoneimine dye (typically between 505 nm and 540 nm).[7]

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples and standards.

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

-

| Parameter | Typical Value / Range |

| Sample Volume | 5 - 20 µL |

| Working Reagent Volume | 100 - 250 µL |

| Incubation Temperature | 37°C |

| Incubation Time | 5 - 20 minutes |

| Measurement Wavelength (λmax) | 505 - 540 nm |

Note: The table provides typical values. Specific parameters should be optimized for each assay.

References

- 1. Trinder Reagent this compound | CAS 83777-30-4 Dojindo [dojindo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt|lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. The New Trinderâs reagent this compound detection road and "stumbling block" [vacutaineradditives.com]

- 7. Trinder glucose activity test - Wikipedia [en.wikipedia.org]

The Advent of New Trinder's Reagents: A Paradigm Shift in Diagnostic Assays

A comprehensive technical guide for researchers, scientists, and drug development professionals on the evolving landscape of chromogenic assays.

Introduction

In the realm of in vitro diagnostics, the quest for enhanced sensitivity, specificity, and stability of assays is perpetual. A significant leap in this direction has been the development and application of "new Trinder's reagents." These highly water-soluble aniline (B41778) derivatives have revolutionized colorimetric assays, offering substantial advantages over their traditional counterparts. This technical guide delves into the core principles, applications, and methodologies associated with these novel chromogenic substrates, providing a valuable resource for professionals in the field.

The foundational Trinder reaction, first described in 1969, involves the enzymatic generation of hydrogen peroxide (H₂O₂), which then reacts with a chromogenic agent and 4-aminoantipyrine (B1666024) (4-AAP) in the presence of peroxidase (POD) to produce a stable, colored quinoneimine dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of the analyte of interest.[1]

Traditional Trinder's reagents, such as phenols and anilines, were hampered by limitations like poor water solubility, a narrow absorption wavelength range, and the need for acidic conditions, which could limit enzyme activity.[2] The advent of new Trinder's reagents has effectively addressed these shortcomings, paving the way for more robust and reliable diagnostic tests.

Advantages of New Trinder's Reagents

The superiority of new Trinder's reagents stems from several key physicochemical properties:

-

Enhanced Water Solubility: Facilitates the preparation of stable, ready-to-use liquid reagents.[1]

-

Higher Molar Absorptivity: Leads to greater sensitivity in detecting low concentrations of analytes.

-

Broader UV Absorption Range: The resulting quinoneimine dyes exhibit maximum absorbance (λmax) at longer wavelengths, minimizing interference from endogenous substances in biological samples.[2]

-

Wider pH Range for Reaction: Allows for optimal enzyme activity, leading to more accurate and efficient assays.[2]

-

Increased Stability: The colored products of the reaction are more stable, providing a wider window for accurate measurement.[2]

Core Signaling Pathway: The Trinder Reaction

The underlying principle of diagnostic assays employing new Trinder's reagents is the enzymatic cascade that culminates in a measurable color change. This multi-step reaction can be generalized as follows:

-

Analyte-Specific Enzymatic Reaction: An oxidase enzyme specific to the analyte of interest catalyzes its oxidation, producing hydrogen peroxide as a byproduct.

-

Peroxidase-Mediated Color Formation: In the presence of peroxidase, the newly formed hydrogen peroxide reacts with a new Trinder's reagent and 4-aminoantipyrine (4-AAP) to form a colored quinoneimine dye.

Quantitative Data on New Trinder's Reagents

The selection of a new Trinder's reagent is often dictated by the specific requirements of the assay, such as the desired sensitivity and the potential for interfering substances. The table below summarizes key performance characteristics of several commonly used new Trinder's reagents.

| Reagent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | λmax (nm) | Key Characteristics |

| TOOS | ~32,000 - 40,000 | 555 | High sensitivity, good color stability.[2] |

| TOPS | ~30,000 - 38,000 | 546 | High sensitivity, often used for analytes at low concentrations.[3][4] |

| ADOS | Not specified | 555 | Good color stability.[2] |

| HDAOS | Not specified | 593 | Higher absorption wavelength to minimize interference. |

| ALPS | Not specified | 555 | High color sensitivity, suitable for low analyte concentrations.[2] |

| MADB | Not specified | >600 | High absorption wavelength, reduced interference, suitable for high-accuracy tests.[2] |

| MAOS | Not specified | 550 - 600 | High absorption wavelength, strong anti-interference capability.[1] |

Note: Molar absorptivity values can vary depending on the specific reaction conditions.

Applications in Diagnostics

New Trinder's reagents are integral to a wide array of quantitative diagnostic tests. Below are detailed experimental protocols for some of the most common applications.

Glucose Determination

The determination of blood glucose is crucial for the diagnosis and management of diabetes.

Experimental Workflow for Glucose Assay

References

An In-Depth Technical Guide to the Molar Absorptivity and Spectral Properties of DAOS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar absorptivity and spectral properties of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), a highly water-soluble aniline (B41778) derivative. This compound is a key component in many chromogenic assays, particularly as a Trinder's reagent for the enzymatic determination of various analytes. This guide details the underlying chemistry, experimental protocols for determining its optical characteristics, and presents key data in a structured format to aid in research and assay development.

Introduction to this compound and its Chromogenic Reaction

This compound is a stable and highly sensitive chromogenic reagent used in spectrophotometric assays. Its primary application lies in the quantification of hydrogen peroxide (H₂O₂) produced in enzyme-catalyzed reactions. The fundamental principle involves the oxidative coupling of this compound with a coupling agent, typically 4-aminoantipyrine (B1666024) (4-AAP), in the presence of H₂O₂ and a peroxidase, such as horseradish peroxidase (HRP). This reaction yields a highly colored quinone-imine dye, and the intensity of the color, measured by its absorbance, is directly proportional to the concentration of H₂O₂.

This reaction mechanism forms the basis for a wide range of biochemical assays, including the determination of glucose, cholesterol, triglycerides, and uric acid, where the analyte is first acted upon by a specific oxidase to produce H₂O₂.

Spectral Properties of this compound and its Chromogen

The unreacted this compound molecule exhibits absorption maxima in the ultraviolet region. However, the key spectral feature for its application is the strong absorbance of the resulting quinone-imine dye in the visible spectrum. The dye formed from the oxidative coupling of this compound and 4-AAP typically exhibits a maximum absorbance (λmax) in the range of 550 nm to 600 nm. This wavelength is advantageous as it minimizes interference from common biological components like bilirubin.

Table 1: Spectral Properties of this compound and the this compound-4-AAP Chromogen

| Compound | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Conditions |

| This compound | ~255 nm and ~295 nm | Not typically relevant for assays | Neutral aqueous solution |

| This compound-4-AAP Chromogen | 593 nm | 3.90 x 10⁴ L·mol⁻¹·cm⁻¹ | pH 7.4 |

Molar Absorptivity of the this compound Chromogen

The molar absorptivity (or molar extinction coefficient, ε) is a critical parameter that relates the absorbance of a substance to its concentration, as defined by the Beer-Lambert Law (A = εbc). An accurate determination of the molar absorptivity of the this compound-4-AAP chromogen is essential for the precise quantification of analytes in this compound-based assays.

Factors Influencing Molar Absorptivity

The molar absorptivity and the λmax of the quinone-imine dye can be influenced by several factors, most notably the pH of the reaction medium. The electronic structure of the dye molecule is pH-dependent, which in turn affects its light-absorbing properties. Therefore, it is crucial to control the pH of the assay buffer to ensure reproducible and accurate results. Generally, a neutral to slightly alkaline pH (around 7.0 to 8.0) is optimal for the peroxidase-catalyzed oxidative coupling reaction.

Experimental Protocols

Determination of the Molar Absorptivity of the this compound-4-AAP Chromogen

This protocol outlines the steps to experimentally determine the molar absorptivity of the quinone-imine dye formed from this compound and 4-AAP. The principle of this method is to generate a known concentration of the chromogen by reacting this compound and 4-AAP with a known limiting concentration of hydrogen peroxide and then measuring the absorbance.

Materials:

-

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (this compound)

-

4-Aminoantipyrine (4-AAP)

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Spectrophotometer

-

Calibrated micropipettes

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Reagents:

-

This compound Solution: Prepare a stock solution of this compound (e.g., 10 mM) in the desired buffer.

-

4-AAP Solution: Prepare a stock solution of 4-AAP (e.g., 10 mM) in the same buffer.

-

HRP Solution: Prepare a solution of HRP (e.g., 10 U/mL) in the buffer.

-

Hydrogen Peroxide Standard Solutions:

-

Prepare a concentrated stock solution of H₂O₂ (e.g., 1 M) by diluting the 30% commercial solution. The exact concentration of this stock solution must be accurately determined by titration with a standard potassium permanganate (B83412) solution or by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

-

From the standardized stock solution, prepare a series of working standard solutions of H₂O₂ with known concentrations (e.g., ranging from 1 µM to 50 µM) in the buffer.

-

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, this compound solution, 4-AAP solution, and HRP solution in a suitable vessel. Ensure that the concentrations of this compound and 4-AAP are in excess relative to the highest concentration of H₂O₂ to be tested. A typical reaction mixture might contain:

-

0.5 mM this compound

-

0.5 mM 4-AAP

-

1 U/mL HRP

-

in 0.1 M phosphate buffer, pH 7.4.

-

-

To a series of cuvettes, add a fixed volume of the reaction mixture.

-

Initiate the reaction by adding a known volume of each of the H₂O₂ standard solutions to the respective cuvettes. Include a blank cuvette containing the reaction mixture and buffer without H₂O₂.

-

Incubate the cuvettes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to allow the color development to reach completion (e.g., 15-30 minutes).

-

Measure the absorbance of each solution at the λmax of the quinone-imine dye (e.g., 593 nm) against the blank.

-

-

Calculation of Molar Absorptivity:

-

Plot a graph of absorbance versus the concentration of hydrogen peroxide.

-

According to the Beer-Lambert Law, the slope of the resulting linear graph will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (typically 1 cm).

-

Therefore, ε (in L·mol⁻¹·cm⁻¹) = Slope / path length (in cm).

-

Signaling Pathways and Experimental Workflows

The application of this compound in biochemical assays typically follows a coupled enzyme reaction pathway. The general workflow involves the generation of hydrogen peroxide by a specific oxidase, which is then quantified using the this compound/4-AAP/HRP system.

Caption: General workflow for analyte quantification using a this compound-based chromogenic assay.

Logical Relationship for Molar Absorptivity Determination

The determination of the molar absorptivity of the this compound chromogen is based on a logical progression from preparing standard solutions to applying the Beer-Lambert Law.

Caption: Logical workflow for the experimental determination of molar absorptivity.

Conclusion

This compound is a valuable tool for researchers and professionals in drug development and diagnostics due to its high sensitivity and water solubility. A thorough understanding of its spectral properties and the molar absorptivity of its chromogen is paramount for developing accurate and reliable quantitative assays. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in various biochemical and clinical settings. It is recommended that each laboratory validates the molar absorptivity under their specific experimental conditions to ensure the highest level of accuracy.

An In-depth Technical Guide to the Safety and Handling of DAOS Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), a highly water-soluble aniline (B41778) derivative widely used as a Trinder's reagent in diagnostic and biochemical assays.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to pale blueish white, odorless solid powder.[3] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 83777-30-4 | [4] |

| Molecular Formula | C₁₃H₂₀NNaO₆S | [4] |

| Molecular Weight | 341.36 g/mol | [3][4] |

| Appearance | White to pale blueish white powder | [3] |

| Odor | Odorless | [3] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | Room temperature; Protect from light | [3] |

Toxicological and Hazard Data

| Hazard Information | Description |

| Acute Toxicity | No specific data available. Treat as a potentially hazardous substance. |

| Inhalation | Dust may cause respiratory irritation.[3] Expected to be an inhalation hazard.[3] |

| Skin Contact | None under normal conditions. Dust may cause irritation in skin folds or with tight clothing.[3] |

| Eye Contact | None under normal conditions. Dust may cause eye irritation.[3] |

| Ingestion | None under normal conditions.[3] |

| Chronic Exposure | No data available. |

Experimental Protocols: Safe Handling and Use

A risk assessment should be conducted before handling this compound powder. The following PPE is recommended as a minimum:

-

Hand Protection: Protective gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or goggles.

-

Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing may be necessary.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities of powder, wear suitable respiratory equipment (e.g., N95 respirator).[3]

This protocol is designed to minimize dust generation and exposure when weighing this compound powder and preparing solutions.

-

Preparation:

-

Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

-

Decontaminate the weighing area before and after use.

-

Prepare all necessary equipment (weighing paper/boat, spatula, container for the solution, solvent).

-

-

Weighing the Powder:

-

Wear appropriate PPE as described in section 3.1.

-

Tare the weighing vessel on the balance.

-

Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust clouds.

-

Close the primary container of this compound powder immediately after use.

-

-

Preparing the Solution:

-

Transfer the weighed powder to a suitable container for dissolution.

-

Slowly add the desired solvent (e.g., deionized water, buffer) to the powder to avoid splashing.

-

Mix gently until the powder is fully dissolved.

-

Label the container with the chemical name, concentration, date, and your initials.

-

-

Storage: Store this compound powder at room temperature in a tightly closed container, protected from light.[3] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended (ensure the container is sealed and protected from moisture).[1]

-

Disposal: Dispose of this compound waste according to local, state, and federal regulations.[3] Avoid release to the environment.[3] Contaminated materials should be disposed of as chemical waste.

Emergency Procedures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, gently cover the powder with an absorbent material to avoid raising dust. For larger spills, dike the area.

-

Clean-up:

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep or vacuum (with HEPA filter) the spilled material into a labeled waste container. Avoid generating dust.

-

Clean the spill area with a wet cloth or sponge and a suitable detergent.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Report: Report the spill to your institution's environmental health and safety department.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[3]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key workflows for the safe handling of this compound powder.

Caption: Standard workflow for handling this compound powder.

Caption: Emergency response workflow for a this compound powder spill.

Caption: Decision tree for first aid response to this compound exposure.

References

Methodological & Application

Application Notes and Protocols for DAOS Assay in Glucose Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of glucose concentration in biological samples is a cornerstone of metabolic research and clinical diagnostics. The DAOS assay is a highly sensitive and specific colorimetric method for the quantification of glucose. This method is a modification of the classic Trinder glucose oxidase-peroxidase (GOD-POD) assay. It utilizes N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (this compound) as a chromogenic substrate, which offers excellent water solubility and stability, leading to a robust and reliable assay.

The principle of the this compound assay is a two-step enzymatic reaction. First, glucose oxidase (GOD) catalyzes the oxidation of glucose to D-gluconic acid and hydrogen peroxide (H₂O₂). Subsequently, in the presence of peroxidase (POD), the newly formed H₂O₂ reacts with this compound and 4-aminoantipyrine (B1666024) (4-AAP) to produce a stable blue-purple quinoneimine dye. The intensity of the color produced is directly proportional to the glucose concentration in the sample and can be quantified spectrophotometrically.

Principle of the Method

The enzymatic reactions involved in the this compound assay for glucose measurement are as follows:

-

Glucose Oxidation: β-D-Glucose + O₂ + H₂O --(Glucose Oxidase)--> D-Gluconic Acid + H₂O₂

-

Colorimetric Reaction: H₂O₂ + this compound + 4-Aminoantipyrine --(Peroxidase)--> Quinoneimine Dye + 2H₂O

The absorbance of the resulting quinoneimine dye is measured at a specific wavelength, typically between 550 nm and 600 nm, to determine the glucose concentration.

Signaling Pathway Diagram

Caption: Enzymatic reaction cascade of the this compound assay for glucose measurement.

Experimental Protocols

This section provides a detailed methodology for the determination of glucose using the this compound assay.

Reagents and Materials

-

Glucose Oxidase (GOD): from Aspergillus niger

-

Peroxidase (POD): from horseradish

-

This compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline)

-

4-Aminoantipyrine (4-AAP)

-

Phosphate (B84403) Buffer: 0.1 M, pH 7.0

-

Glucose Standard Stock Solution: 1 mg/mL

-

Test Samples: Serum, plasma, cell culture supernatants, etc.

-

Microplate Reader or Spectrophotometer

-

96-well microplates or cuvettes

-

Pipettes and tips

-

Incubator

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 7.0.

-

Glucose Standard Solutions: Prepare a series of glucose standards by diluting the 1 mg/mL stock solution with phosphate buffer to final concentrations ranging from 0 to 200 µg/mL.

-

Working Chromogen Reagent:

-

Dissolve 4-AAP to a final concentration of 0.5 mM in 0.1 M phosphate buffer (pH 7.0).

-

Dissolve this compound to a final concentration of 0.5 mM in the same buffer.

-

Dissolve POD to a final activity of 1 U/mL.

-

Dissolve GOD to a final activity of 10 U/mL.

-

Mix the components thoroughly. This working reagent should be prepared fresh and protected from light.

-

Assay Procedure

-

Sample Preparation: Centrifuge biological samples to remove any particulate matter. Dilute samples as necessary with phosphate buffer to ensure the glucose concentration falls within the linear range of the assay.

-

Assay Setup:

-

Pipette 20 µL of each standard, sample, and a blank (phosphate buffer) into separate wells of a 96-well microplate.

-

Add 200 µL of the Working Chromogen Reagent to each well.

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measurement: Measure the absorbance at 555 nm using a microplate reader.

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot a standard curve of the net absorbance versus the glucose concentration of the standards.

-

Determine the glucose concentration of the samples from the standard curve.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the this compound glucose assay.

Data Presentation

The following table summarizes the typical performance characteristics of a glucose oxidase-based colorimetric assay. While this data was generated using a similar Trinder-type method, it provides a reasonable expectation for the performance of the this compound assay.[1]

| Parameter | Value | Description |

| Linearity Range | 0.017 - 0.478 mmol/L | The range of glucose concentrations where the assay response is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | 2.376 µmol/L | The lowest concentration of glucose that can be reliably detected by the assay. |

| Limit of Quantification (LOQ) | 7.923 µmol/L | The lowest concentration of glucose that can be quantitatively measured with acceptable precision and accuracy. |

| Precision (Intra-day) | 0.98 - 1.4% (CV) | The variation of results within the same day for the same sample. |

| Precision (Inter-day) | 1.33 - 2.89% (CV) | The variation of results on different days for the same sample. |

| Recovery | 96.6 - 102% | The accuracy of the assay in measuring a known amount of glucose added to a sample matrix. |

| Wavelength | 555 nm | The optimal wavelength for measuring the absorbance of the final colored product. |

CV: Coefficient of Variation

Conclusion

The this compound assay for glucose measurement is a robust, sensitive, and specific method suitable for a wide range of research and diagnostic applications. The detailed protocol and performance characteristics provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify glucose in various biological samples. The use of this compound as the chromogenic substrate offers advantages in terms of solubility and stability, contributing to the reliability and reproducibility of the assay.

References

Application Notes and Protocols for Enzymatic Determination of Total Cholesterol in Serum

Audience: Researchers, scientists, and drug development professionals.

Introduction: The determination of serum cholesterol levels is a critical diagnostic parameter in clinical and research settings, primarily for assessing the risk of cardiovascular diseases.[1] Enzymatic methods offer high specificity and sensitivity for the quantification of total cholesterol (both free cholesterol and cholesteryl esters) in serum samples.[2][3] This document provides detailed application notes and protocols for the enzymatic determination of total cholesterol in serum using a coupled enzyme assay involving cholesterol esterase, cholesterol oxidase, and peroxidase.

The principle of this widely used method is a three-step enzymatic reaction. First, cholesterol esterase hydrolyzes cholesterol esters to free cholesterol.[1][2] Next, cholesterol oxidase catalyzes the oxidation of total free cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[1] Finally, in the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) to produce a colored quinoneimine dye, or with a fluorogenic substrate (e.g., homovanillic acid) to produce a highly fluorescent compound.[2][4] The intensity of the color or fluorescence is directly proportional to the total cholesterol concentration in the sample.[2]

I. Principle of the Assay

The enzymatic determination of total cholesterol follows a coupled reaction pathway. The key enzymatic steps are:

-

Hydrolysis of Cholesterol Esters: Cholesterol Esterase (CE) hydrolyzes cholesterol esters into free cholesterol and fatty acids.[1]

-

Oxidation of Cholesterol: Cholesterol Oxidase (CO) oxidizes the free cholesterol (both initially present and generated from esters) to cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[1]

-

Detection of Hydrogen Peroxide: Peroxidase (POD) catalyzes the reaction of H₂O₂ with a chromogenic or fluorogenic substrate to produce a detectable signal.[2][4]

A common chromogenic system involves the oxidative coupling of 4-aminoantipyrine and phenol (B47542) to form a quinoneimine dye with an absorbance maximum around 500-520 nm.[2][5]

II. Visualization of Reaction Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction pathway for cholesterol determination and a general experimental workflow.

Caption: Enzymatic reaction pathway for total cholesterol determination.

Caption: General experimental workflow for the enzymatic cholesterol assay.

III. Experimental Protocols

This section provides a detailed protocol for the colorimetric determination of total cholesterol in serum.

A. Materials and Reagents

-

Cholesterol Esterase (from porcine pancreas or recombinant)

-

Cholesterol Oxidase (from Streptomyces sp. or recombinant)

-

Horseradish Peroxidase (POD)

-

4-Aminoantipyrine (4-AAP)

-

Phenol

-

Cholesterol standard

-

Triton X-100

-

Sodium Cholate

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Serum samples

-

Spectrophotometer capable of measuring absorbance at 500 nm

-

Water bath or incubator set to 37°C[6]

-

Cuvettes or 96-well microplate

B. Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 7.0): Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.0.

-

Cholesterol Standard Stock Solution (e.g., 5 mg/mL): Dissolve 500 mg of cholesterol in 100 mL of a solution containing 5 mL of Triton X-100 and 4 g of sodium cholate. Heat gently to dissolve the cholesterol in Triton X-100 before adding water and sodium cholate. This stock solution is stable for about a week at room temperature.

-

Working Cholesterol Standards: Prepare a series of working standards by diluting the stock solution with the phosphate buffer to achieve concentrations in the desired linear range (e.g., 50, 100, 200, 400, 600 mg/dL).

-

Working Reagent: Prepare a single working reagent containing all the enzymes and substrates. The final concentrations in the reaction mixture should be optimized, but typical concentrations are provided in the table below.

| Reagent | Typical Concentration in Working Solution |

| Phosphate Buffer | 0.1 M, pH 7.0 |

| 4-Aminoantipyrine | 0.5 - 0.7 mM |

| Phenol | 5.0 mM |

| Sodium Cholate | 0.4% (w/v) |

| Triton X-100 | 0.5% (v/v) |

| Cholesterol Esterase | ~200 U/L |

| Cholesterol Oxidase | ~300 U/L |

| Peroxidase | ~1000 U/L |

C. Assay Procedure

-

Sample Preparation: Serum samples should be brought to room temperature before use. If necessary, dilute samples with high cholesterol levels with phosphate buffer.

-

Reaction Setup:

-

Pipette a small volume of serum sample or cholesterol standard (e.g., 5-10 µL) into a cuvette or microplate well.

-

Add a larger volume of the working reagent (e.g., 1 mL for cuvettes or 200 µL for microplates).

-

Prepare a reagent blank using phosphate buffer instead of a sample.

-

-

Incubation: Mix gently and incubate the reaction mixture at 37°C for a specified time (e.g., 5-10 minutes) to allow the enzymatic reactions to go to completion.[6]

-

Measurement: After incubation, measure the absorbance of the samples, standards, and blank at 500 nm using a spectrophotometer.

-

Calculation:

-

Subtract the absorbance of the reagent blank from the absorbance of all standards and samples.

-

Plot a standard curve of absorbance versus cholesterol concentration for the standards.

-

Determine the cholesterol concentration of the samples from the standard curve.

-

IV. Data Presentation

The performance of the enzymatic cholesterol assay can be summarized by several key parameters.

| Parameter | Typical Value/Range | Reference(s) |

| Wavelength of Detection | 500 - 520 nm (Colorimetric)[2][5], 405 nm (alternative chromogen)[6][7], Fluorescence (Ex/Em specific)[4] | [2][4][5][6][7] |

| Linearity | Up to 4 g/L (400 mg/dL)[4][7] or 600 mg/dL[2] | [2][4][7] |

| Incubation Temperature | 37°C | [6] |

| Incubation Time | 5 - 15 minutes | [6][8] |

| Precision (CV%) | Within-day: <1.5%; Between-day: <4.0% | [5] |

| Correlation with other methods | High correlation (r > 0.98) with methods like Abell-Kendall and other automated enzymatic assays.[4][6][7] | [4][6][7] |

Potential Interferences:

| Substance | Effect | Reference(s) |

| Bilirubin | No significant interference up to 200 mg/L.[6][7] | [6][7] |

| Uric Acid | No significant interference up to 200 mg/L.[6][7] | [6][7] |

| Hemoglobin | No significant interference up to 1 g/L.[6][7] | [6][7] |

| Ascorbic Acid | Can cause positive interference by reacting with H₂O₂.[6][7] | [6][7] |

| Lipemia | Lipemic samples may yield slightly lower values compared to reference methods.[6][7] | [6][7] |

V. Troubleshooting and Considerations

-

Reagent Stability: The working reagent, especially with enzymes, should be prepared fresh daily and stored on ice.

-

Standard Curve: A new standard curve should be generated for each assay run to ensure accuracy.

-

Sample Quality: Use non-hemolyzed serum for best results. Grossly lipemic samples may require special handling or dilution.

-

Interfering Substances: Be aware of potential interference from high levels of reducing agents like ascorbic acid, which can consume the H₂O₂ and lead to underestimation of cholesterol levels.[6][7]

These application notes and protocols provide a comprehensive guide for the enzymatic determination of total cholesterol in serum. For specific applications, further optimization of reagent concentrations and incubation times may be necessary to achieve desired performance characteristics.

References

- 1. serva.de [serva.de]

- 2. academic.oup.com [academic.oup.com]

- 3. Enzymatic determination of total serum cholesterol: Significance and symbolism [wisdomlib.org]

- 4. Fluorometric enzymatic determination of total cholesterol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of total cholesterol in serum by cholesterol esterase and cholesterol oxidase immobilized and co-immobilized on to arylamine glass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic rate method for measuring cholesterol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes: Quantitative Determination of Uric Acid using a DAOS-Based Colorimetric Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans. Abnormal levels of uric acid in serum and urine are associated with several pathological conditions, including gout, hyperuricemia, and kidney disease. Consequently, the accurate and sensitive quantification of uric acid is crucial for clinical diagnosis and in drug development for therapies targeting purine metabolism. This application note describes a robust and sensitive colorimetric method for the quantitative analysis of uric acid using N,N-diethyl-2-hydroxy-3,5-dimethoxyaniline (DAOS), a highly sensitive Trinder's reagent.